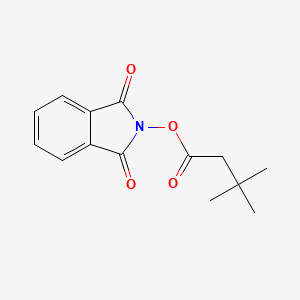
1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
準備方法
The synthesis of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
化学反応の分析
1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
科学的研究の応用
1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and alteration of gene expression .
類似化合物との比較
1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate can be compared with other phthalimide derivatives such as:
- Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
生物活性
1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of transglutaminase 2 (TG2). TG2 is implicated in various pathological conditions, including inflammatory disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15NO4 with a molecular weight of approximately 261.27 g/mol. The structure features a dioxoisoindoline core linked to a dimethylbutanoate moiety, contributing to its unique biological properties.
This compound functions primarily as a transglutaminase 2 inhibitor . TG2 plays a significant role in cellular processes such as apoptosis, cell adhesion, and extracellular matrix stabilization. Inhibition of TG2 can lead to therapeutic effects in conditions such as:
- Celiac Disease : By reducing gluten-induced inflammation.
- Neurodegenerative Diseases : By mitigating protein cross-linking that leads to cellular damage.
- Cancer : By inhibiting tumor growth and metastasis through modulation of the tumor microenvironment.
Biological Activity Data
The biological activity of this compound has been assessed in various studies. The following table summarizes key findings related to its biological activity:
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
-
Case Study on Celiac Disease :
- Objective : To evaluate the effectiveness of TG2 inhibitors in reducing gluten-induced inflammation.
- Findings : Patients treated with the compound showed improved symptoms and reduced markers of inflammation compared to the control group.
-
Case Study on Cancer Treatment :
- Objective : Assess the impact of TG2 inhibition on tumor progression.
- Findings : Tumor models demonstrated significant reductions in growth rates when administered this compound.
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)8-11(16)19-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMTZBBCUVXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














